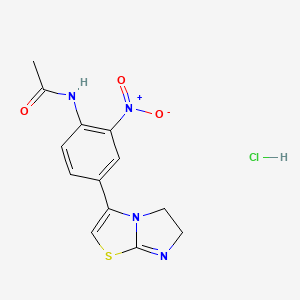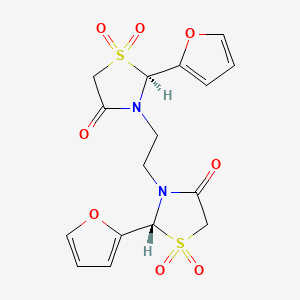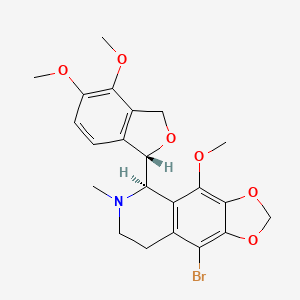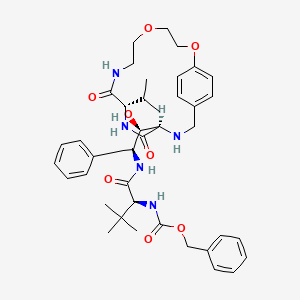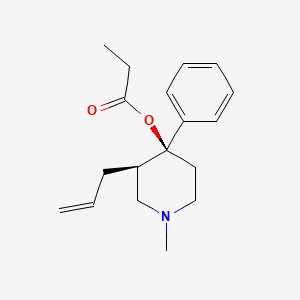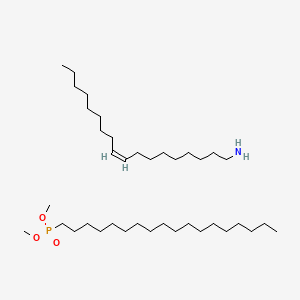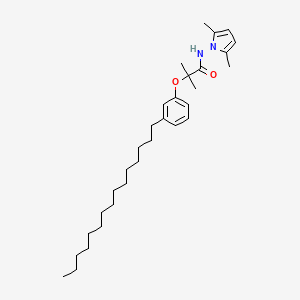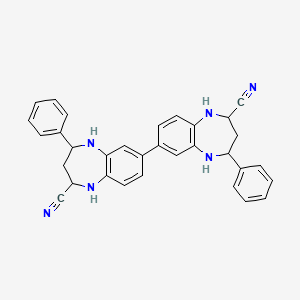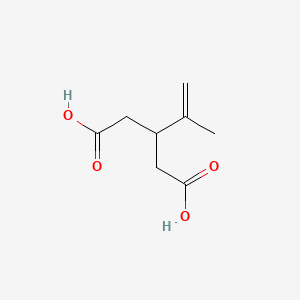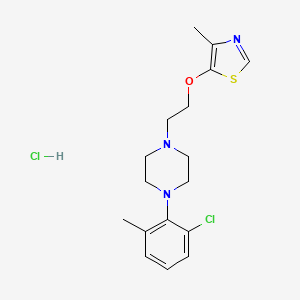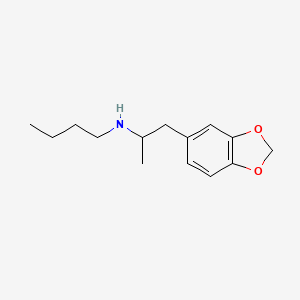
Methylenedioxybutylamphetamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methylenedioxybutylamphetamine, also known as 3,4-methylenedioxy-N-butylamphetamine, is a lesser-known psychedelic drug. It is the N-butyl derivative of 3,4-methylenedioxyamphetamine (MDA). This compound was first synthesized by Alexander Shulgin and is documented in his book PiHKAL (Phenethylamines I Have Known And Loved). This compound is known for producing few to no effects, and very little data exists about its pharmacological properties, metabolism, and toxicity .
Métodos De Preparación
Análisis De Reacciones Químicas
Methylenedioxybutylamphetamine undergoes various chemical reactions typical of substituted amphetamines. These reactions include:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The methylenedioxy group can undergo substitution reactions to form different derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various alkylating agents.
Aplicaciones Científicas De Investigación
Methylenedioxybutylamphetamine has limited scientific research applications due to its lesser-known status and minimal effects. it is of interest in the field of psychopharmacology as a potential alternative to more well-known entactogens like 3,4-methylenedioxymethamphetamine (MDMA). Research into similar compounds aims to explore their potential therapeutic applications, particularly in psychotherapy for conditions such as post-traumatic stress disorder (PTSD) .
Mecanismo De Acción
The exact mechanism of action of methylenedioxybutylamphetamine is not well understood due to the lack of extensive research. it is believed to act similarly to other substituted amphetamines by affecting the release and reuptake of neurotransmitters such as serotonin, norepinephrine, and dopamine. These interactions with neurotransmitter systems are thought to underlie its psychoactive effects .
Comparación Con Compuestos Similares
Methylenedioxybutylamphetamine is similar to other substituted amphetamines, including:
3,4-Methylenedioxyamphetamine (MDA): The parent compound of this compound, known for its psychoactive effects.
3,4-Methylenedioxymethamphetamine (MDMA):
3,4-Methylenedioxy-N-ethylamphetamine (MDEA): Another entactogen with effects similar to MDMA but milder and shorter-lasting. This compound is unique in its minimal effects and limited research, making it less prominent compared to these other compounds.
Propiedades
Número CAS |
74698-38-7 |
|---|---|
Fórmula molecular |
C14H21NO2 |
Peso molecular |
235.32 g/mol |
Nombre IUPAC |
N-[1-(1,3-benzodioxol-5-yl)propan-2-yl]butan-1-amine |
InChI |
InChI=1S/C14H21NO2/c1-3-4-7-15-11(2)8-12-5-6-13-14(9-12)17-10-16-13/h5-6,9,11,15H,3-4,7-8,10H2,1-2H3 |
Clave InChI |
RDXVRDCQDITVDV-UHFFFAOYSA-N |
SMILES canónico |
CCCCNC(C)CC1=CC2=C(C=C1)OCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


